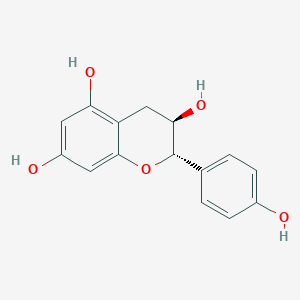
(-)-Afzelechin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Afzelechin: is a flavan-3-ol, a type of flavonoid, which is a class of polyphenolic compounds. It is naturally found in various plants, including tea leaves, cocoa, and certain fruits. This compound is known for its antioxidant properties and potential health benefits, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Afzelechin typically involves the reduction of flavanone precursors. One common method is the catalytic hydrogenation of flavanone using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. This reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure.
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from natural sources such as tea leaves and cocoa. The extraction process involves solvent extraction followed by purification using chromatographic techniques. Alternatively, biotechnological methods involving the use of microorganisms to biosynthesize this compound from simpler precursors are also being explored.
Analyse Chemischer Reaktionen
Types of Reactions: (-)-Afzelechin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it back to its precursor flavanone.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using Pd/C as mentioned earlier.
Substitution: Reagents such as acetic anhydride (for acetylation) or methyl iodide (for methylation) are used under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Flavanone.
Substitution: Acetylated or methylated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (-)-Afzelechin is studied for its antioxidant properties and its ability to scavenge free radicals. It is also used as a model compound to study the behavior of flavonoids in various chemical reactions.
Biology: In biological research, this compound is investigated for its potential health benefits, including anti-inflammatory, anti-cancer, and cardioprotective effects. It is also studied for its role in modulating enzyme activities and signaling pathways in cells.
Medicine: In medicine, this compound is explored for its therapeutic potential in treating various diseases, including cardiovascular diseases, cancer, and neurodegenerative disorders. Its antioxidant properties are believed to contribute to its protective effects against oxidative stress-related conditions.
Industry: In the food and beverage industry, this compound is used as a natural antioxidant to preserve the quality and extend the shelf life of products. It is also used in the cosmetic industry for its skin-protective and anti-aging properties.
Wirkmechanismus
The mechanism of action of (-)-Afzelechin involves its ability to scavenge free radicals and reduce oxidative stress. It interacts with various molecular targets, including enzymes and signaling proteins, to exert its effects. For example, it can inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS) and modulate signaling pathways related to inflammation and cell survival.
Vergleich Mit ähnlichen Verbindungen
Catechin: Another flavan-3-ol with similar antioxidant properties.
Epicatechin: A stereoisomer of catechin with similar biological activities.
Gallocatechin: A flavan-3-ol with additional hydroxyl groups, enhancing its antioxidant capacity.
Uniqueness: (-)-Afzelechin is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. Its distinct antioxidant profile and potential health benefits make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C15H14O5 |
|---|---|
Molekulargewicht |
274.27 g/mol |
IUPAC-Name |
(2S,3R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15/h1-6,13,15-19H,7H2/t13-,15+/m1/s1 |
InChI-Schlüssel |
RSYUFYQTACJFML-HIFRSBDPSA-N |
Isomerische SMILES |
C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O |
Kanonische SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4R)-1-[(2S)-2-[4-[4-[[3-fluoro-2-[6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]-2-oxopyrido[2,3-d]pyrimidin-7-yl]phenoxy]methyl]piperidin-1-yl]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12385360.png)
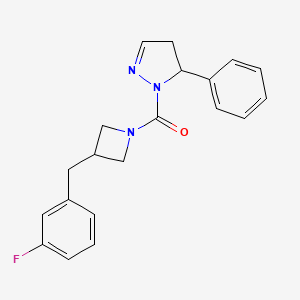
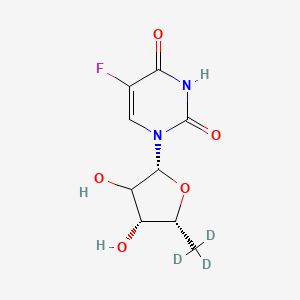
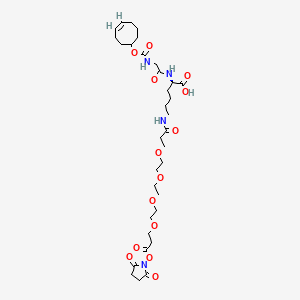
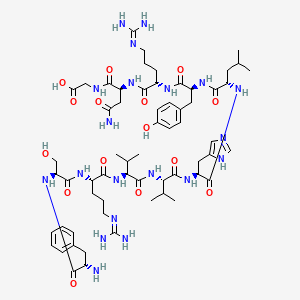
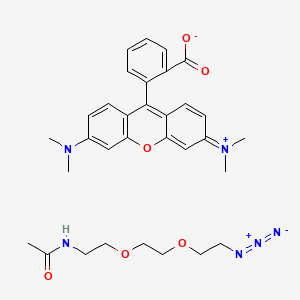
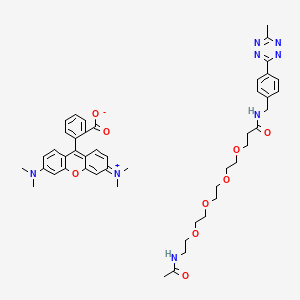
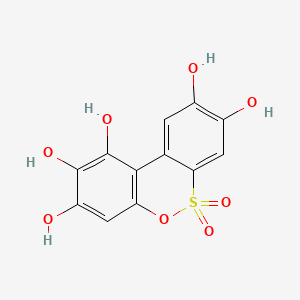
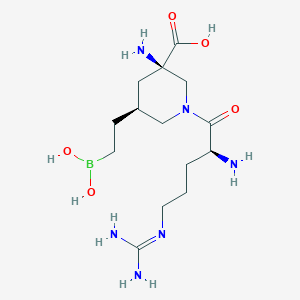
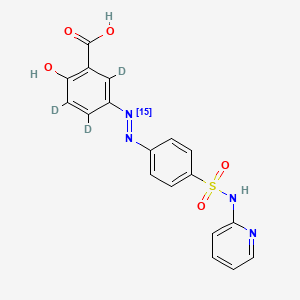
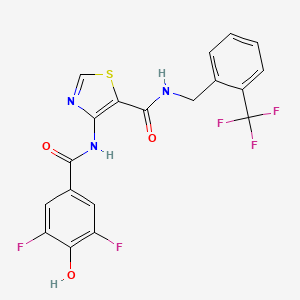
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,4aR,6aR,6aR,6bR,8aR,9R,10R,11R,12aR,14aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12385422.png)
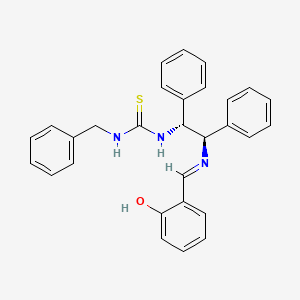
![tert-butyl 2-[[(2S)-3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate](/img/structure/B12385431.png)
